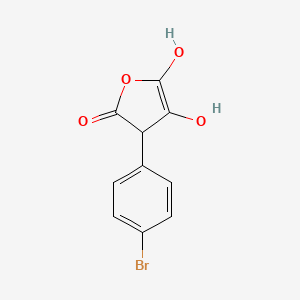
3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one is an organic compound characterized by the presence of a bromophenyl group attached to a dihydroxyfuranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one typically involves the reaction of 4-bromophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of bromine and mercuric oxide to introduce the bromine atom into the phenylacetic acid through electrophilic aromatic substitution . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-4,5-dihydroxyfuran-2(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Synthesized via Suzuki cross-coupling reaction and studied for its pharmaceutical potential.
2,3-Dihydro-furo[3,2-h]quinolines: Compounds with similar furanone structures, studied for their biological activities.
Uniqueness
3-(4-Bromophenyl)-4,5-dihydroxyfuran-2(3H)-one is unique due to its specific combination of a bromophenyl group and a dihydroxyfuranone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1245648-42-3 |
|---|---|
Formule moléculaire |
C10H7BrO4 |
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-4,5-dihydroxy-3H-furan-2-one |
InChI |
InChI=1S/C10H7BrO4/c11-6-3-1-5(2-4-6)7-8(12)10(14)15-9(7)13/h1-4,7,12,14H |
Clé InChI |
ZHKOECKNBPGJDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(=C(OC2=O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

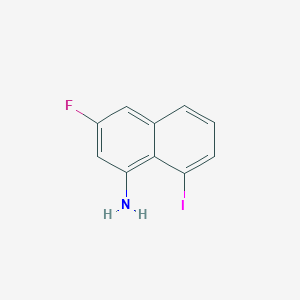
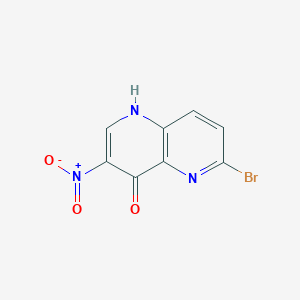
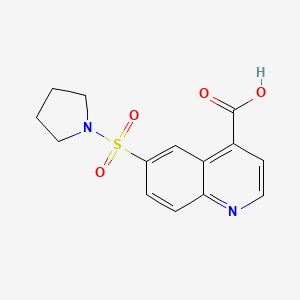
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
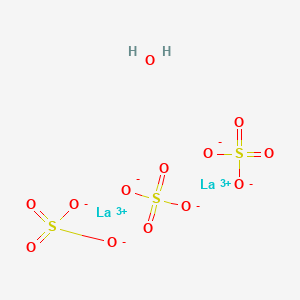

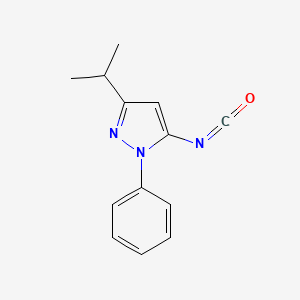
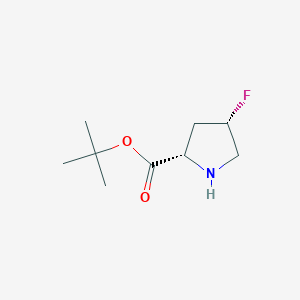
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
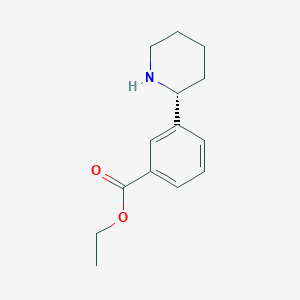
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)

